Ac-dA Phosphoramidite
Description
Structure
2D Structure
Properties
Molecular Formula |
C42H50N7O7P |
|---|---|
Molecular Weight |
795.9 g/mol |
IUPAC Name |
N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]acetamide |
InChI |
InChI=1S/C42H50N7O7P/c1-28(2)49(29(3)4)57(54-23-11-22-43)56-36-24-38(48-27-46-39-40(47-30(5)50)44-26-45-41(39)48)55-37(36)25-53-42(31-12-9-8-10-13-31,32-14-18-34(51-6)19-15-32)33-16-20-35(52-7)21-17-33/h8-10,12-21,26-29,36-38H,11,23-25H2,1-7H3,(H,44,45,47,50)/t36-,37+,38+,57?/m0/s1 |
InChI Key |
DMHOKHJJIFMQTO-CLOUSOCSSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)C |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)C |
Origin of Product |
United States |
Fundamental Role As a Nucleosidic Building Block in Deoxyribonucleic Acid Synthesis
The chemical synthesis of DNA, a process known as oligonucleotide synthesis, is fundamentally different from its biological counterpart. While enzymes construct DNA in a 5' to 3' direction, chemical synthesis is typically performed in the reverse, 3' to 5' direction. wikipedia.org This process relies on the sequential addition of nucleosidic building blocks, known as phosphoramidites, to a growing DNA chain that is anchored to a solid support. wikipedia.orgtwistbioscience.com
Ac-dA phosphoramidite (B1245037) is one of these essential building blocks, specifically providing the deoxyadenosine (B7792050) (dA) component of the DNA sequence. axispharm.com The synthesis cycle involves four key steps:
Detritylation: The cycle begins with the removal of the 4,4'-dimethoxytrityl (DMT) group from the 5'-hydroxyl of the nucleoside bound to the solid support. sigmaaldrich.com
Coupling: The Ac-dA phosphoramidite is then activated, typically by a weak acid like tetrazole, and couples with the newly freed 5'-hydroxyl group of the growing chain. sigmaaldrich.commeasurebiology.org
Capping: Any unreacted 5'-hydroxyl groups are "capped" by acetylation to prevent them from participating in subsequent coupling steps, which would result in deletion mutations in the final oligonucleotide. wikipedia.org
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to the more stable phosphate (B84403) triester. sigmaaldrich.com
This cycle is repeated for each nucleotide to be added to the sequence. The use of phosphoramidite chemistry has enabled the routine synthesis of oligonucleotides up to 200 base pairs in length. twistbioscience.com
Significance of Acetyl Protection in Ac Da Phosphoramidite for Controlled Nucleotide Incorporation
The exocyclic amino group of the adenine (B156593) base in deoxyadenosine (B7792050) is nucleophilic and must be protected during oligonucleotide synthesis to prevent unwanted side reactions. atdbio.com In Ac-dA phosphoramidite (B1245037), this crucial role is fulfilled by an acetyl (Ac) group. axispharm.com This protection is vital for several reasons:
Preventing Branching: Without protection, the amino group could react with activated phosphoramidites, leading to branched DNA chains instead of the desired linear sequence. biosearchtech.com
Ensuring Specificity: The protecting group directs the coupling reaction to occur exclusively at the 5'-hydroxyl group, ensuring the correct phosphodiester linkage is formed. twistbioscience.com
Facilitating Deprotection: The acetyl group on Ac-dA phosphoramidite is considered a "mild" protecting group. wikipedia.org This allows for its efficient removal under specific conditions at the end of the synthesis without damaging the newly formed DNA strand. For instance, using a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine (B109427) can achieve rapid deprotection. fishersci.fi The relatively rapid hydrolysis of the acetyl group also helps to avoid side reactions that can occur with other protecting groups, such as the transamidation that can happen with benzoyl-protected deoxycytidine when using methylamine for deprotection. atdbio.com
Historical Development and Evolution of Phosphoramidite Chemistry in Oligonucleotide Synthesis
General Synthetic Routes for Nucleoside Phosphoramidites
The synthesis of nucleoside phosphoramidites is a cornerstone of modern biotechnology, enabling the automated, solid-phase synthesis of DNA and RNA. openaccessgovernment.org The general approach involves the strategic protection of reactive functional groups on the nucleoside to ensure that only the desired chemical reactions occur during the oligonucleotide synthesis cycle.
Phosphitylation Reactions for 3'-O-Phosphoramidite Formation
The key step in preparing a nucleoside phosphoramidite is the phosphitylation of the 3'-hydroxyl group of a 5'-protected nucleoside. This reaction converts the alcohol into a much more reactive phosphorus(III) species, ready for coupling with the 5'-hydroxyl of the growing oligonucleotide chain.
The most common method involves reacting a 5'-O-dimethoxytrityl (DMT) protected nucleoside with a phosphitylating agent in the presence of a weak acid activator. acs.org A widely used phosphitylating agent is 2-cyanoethyl N,N-diisopropylchlorophosphoramidite or, alternatively, bis(diisopropylamino)(2-cyanoethoxy)phosphine. The reaction is typically carried out in an anhydrous aprotic solvent, such as acetonitrile (B52724) or dichloromethane (B109758), and in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to neutralize the HCl generated when using the chlorophosphoramidite reagent. acs.orgdiva-portal.org
The mechanism proceeds via activation of the phosphitylating agent by a weak acid, such as 1H-tetrazole or 4,5-dicyanoimidazole (B129182) (DCI). researchgate.netnih.gov The activator protonates the diisopropylamino group of the phosphitylating agent, turning it into a good leaving group. The 3'-hydroxyl group of the DMT-protected nucleoside then attacks the phosphorus center, displacing the protonated amine (or a second diisopropylamino group if a bis-amidite reagent is used) to form the desired 3'-O-phosphoramidite. diva-portal.orgnih.gov The resulting phosphoramidite, which exists as a mixture of two diastereomers at the chiral phosphorus center, is then purified, typically by silica (B1680970) gel chromatography and precipitation. acs.org
Rational Design and Application of Protecting Groups in Monomer Synthesis
Protecting groups are fundamental to successful oligonucleotide synthesis, preventing unwanted side reactions at various functional groups on the nucleoside. openaccessgovernment.org A successful protecting group strategy relies on the principle of orthogonality, where each protecting group can be removed under specific conditions without affecting the others. diva-portal.org
5'-Hydroxyl Protection: The 5'-hydroxyl group is almost universally protected with the acid-labile 4,4'-dimethoxytrityl (DMT) group. The DMT group is stable throughout the synthesis cycle but can be cleanly and rapidly removed at the beginning of each coupling step with a weak acid like trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent. acs.org
Phosphate Protection: The phosphorus atom itself is protected, typically with a β-cyanoethyl (CE) group. This group is stable during the synthesis cycle but is readily removed at the end of the synthesis via a β-elimination reaction under basic conditions (e.g., concentrated ammonium (B1175870) hydroxide). acs.org
Exocyclic Amine Protection: The exocyclic amino groups of adenine (B156593), guanine (B1146940), and cytosine are nucleophilic and must be protected to prevent reactions with the activated phosphoramidite during coupling. acs.org These protecting groups are typically acyl groups that are stable during synthesis but removed during the final deprotection step. The choice of protecting group can influence the deprotection conditions required. Standard protecting groups include benzoyl (Bz) for adenine and cytosine, and isobutyryl (iBu) for guanine. researchgate.net "Fast" or "ultramild" protecting groups, such as phenoxyacetyl (Pac) or acetyl (Ac), have been developed to allow for milder and faster deprotection conditions, which is particularly important for the synthesis of sensitive or modified oligonucleotides. researchgate.netbiosearchtech.com
Table 1: Comparison of Common Exocyclic Amine Protecting Groups
| Protecting Group | Abbreviation | Common Nucleoside | Relative Deprotection Rate | Typical Deprotection Conditions |
|---|---|---|---|---|
| Benzoyl | Bz | dA, dC | Standard | Concentrated NH₄OH, 55°C, >8 hours |
| Isobutyryl | iBu | dG | Standard | Concentrated NH₄OH, 55°C, >8 hours |
| Acetyl | Ac | dC, dA | Fast | Concentrated NH₄OH, 55°C, <2 hours; K₂CO₃/MeOH |
| Phenoxyacetyl | Pac | dA, dG | Fast | Concentrated NH₄OH, rt, 2 hours |
| tert-Butylphenoxyacetyl | tBPAC | dA, dG, dC | Very Fast | Aqueous Methylamine (B109427), rt, <30 min; NH₄OH/Methylamine |
Data compiled from studies on deprotection kinetics. researchgate.netglenresearch.com
Specific Synthetic Strategies for Ac-dA Phosphoramidite Derivatives
The synthesis of this compound involves the specific application of an acetyl group for the protection of the N6-amino group of deoxyadenosine.
Acetyl Protection Strategies for Deoxyadenosine Exocyclic Amines
The N6-acetyl group on deoxyadenosine (Ac-dA) is a key feature of "ultramild" phosphoramidites. The acetyl group is significantly more labile than the standard benzoyl (Bz) group under basic conditions. acs.org This allows for deprotection using milder reagents like potassium carbonate in methanol (B129727) or at lower temperatures, which is beneficial for oligonucleotides containing sensitive modifications that would be degraded by harsh deprotection conditions.
The synthesis of N6-acetyl-2'-deoxyadenosine typically involves the direct acylation of 2'-deoxyadenosine (B1664071). However, to achieve selectivity for the exocyclic amine over the hydroxyl groups, a transient protection strategy is often employed. The 3'- and 5'-hydroxyl groups are temporarily protected, for instance, as silyl (B83357) ethers. The exocyclic amine is then acylated using acetic anhydride (B1165640) in the presence of a base like pyridine (B92270). Subsequent removal of the transient hydroxyl protecting groups yields the desired N6-acetyl-2'-deoxyadenosine. This intermediate is then carried forward to the DMT protection and phosphitylation steps.
Synthetic Pathways for N6-Acetyl-N6-Methyl-Deoxyadenosine Phosphoramidite
The synthesis of the doubly modified N6-Acetyl-N6-Methyl-Deoxyadenosine Phosphoramidite is a multi-step process that builds upon standard nucleoside chemistry. While a single-pot synthesis is not typical, the pathway can be logically constructed from established reactions. The acetyl group is often used in the synthesis of N6-methyl-dA phosphoramidite to prevent unwanted side reactions, specifically branching at the N6-position when using potent activators like DCI during oligonucleotide synthesis. researchgate.netau.dk
A plausible synthetic route is as follows:
5'-O-DMT Protection: The synthesis begins with the selective protection of the 5'-hydroxyl group of 2'-deoxyadenosine using DMT-Cl in pyridine.
N6-Methylation: The 5'-O-DMT-2'-deoxyadenosine is then methylated at the N6 position. This can be achieved through various methods, including reaction with methyl iodide. nih.gov Another approach involves a Buchwald-Hartwig coupling reaction. acs.org
N6-Acetylation: Following methylation, the resulting N6-methylamino group is acetylated. This is a crucial step to cap the secondary amine, preventing it from acting as a nucleophile in subsequent reactions. The reaction is typically performed using acetic anhydride.
3'-O-Phosphitylation: The final step is the phosphitylation of the free 3'-hydroxyl group. The N6-acetyl-N6-methyl-5'-O-DMT-2'-deoxyadenosine intermediate is reacted with a phosphitylating agent such as (2-Cyanoethyl)-N,N-diisopropylchlorophosphoramidite and a weak acid activator to yield the target phosphoramidite. researchgate.net The product is then purified under anhydrous conditions to ensure stability.
Sustainable and Scalable Synthetic Innovations for Phosphoramidite Precursors
Traditional batch synthesis of phosphoramidites can be time-consuming and generate significant solvent waste, prompting the development of more sustainable and scalable methods.
Recent innovations have focused on flow chemistry and mechanochemistry. nih.gov Researchers have developed an on-demand flow synthesis of phosphoramidites from their corresponding alcohols. In this system, a 5'-protected nucleoside is passed through a column containing a resin-bound phosphitylating agent. The reaction occurs within minutes, yielding the phosphoramidite in near-quantitative yields, which can be used directly in an oligonucleotide synthesizer without purification. This approach dramatically reduces synthesis time from hours to minutes and minimizes the degradation of these sensitive reagents by avoiding storage.
Table 2: Performance of On-Demand Flow Synthesis for Phosphoramidites
| Nucleoside Alcohol | Residence Time (min) | Yield (%) | Subsequent Coupling Yield (%) |
|---|---|---|---|
| DMT-Thymidine | < 1 | >98 | ~99.8 |
| DMT-dC(Ac) | ~3 | >98 | ~99.5 |
| DMT-dA(Bz) | < 1 | >98 | ~99.7 |
| DMT-dG(iBu) | ~3 | >98 | ~99.1 |
Data represents typical results from flow chemistry systems, demonstrating rapid, high-yield synthesis.
Mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent (liquid-assisted grinding), is another promising green chemistry approach. glenresearch.comnih.gov The synthesis of nucleotide dimers has been demonstrated using ball-milling, which drastically reduces the use of toxic solvents and can simplify reaction protocols. nih.gov These innovative methods offer a path toward more environmentally friendly and efficient large-scale production of phosphoramidite precursors.
Mechanochemical Approaches to Nucleotide Dimer Synthesis
Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a powerful and green alternative to traditional solution-phase synthesis for nucleotide dimers. This approach, often utilizing ball milling, can significantly reduce solvent usage, accommodate poorly soluble reagents, and simplify reaction protocols. researchgate.netroyalsocietypublishing.org
Research has demonstrated the successful mechanochemical synthesis of DNA fragments through both phosphoramidite and H-phosphonate chemistries. nih.gov In the phosphoramidite method, coupling of a phosphoramidite monomer, such as DMT-dA(bz) Phosphoramidite, to the 5'-hydroxyl group of a nucleoside is achieved by milling, often in the presence of an activator like 5-(ethylthio)-1H-tetrazole. royalsocietypublishing.orgnih.govmedchemexpress.com This is followed by in-situ oxidation of the resulting phosphite (B83602) triester. The entire process, including the removal of the 5'-dimethoxytrityl (DMTr) protecting group, can be performed as a one-pot, multi-step reaction, yielding DNA dimers in good yields (up to 60% over three steps). nih.govchemrxiv.org Similarly, H-phosphonate chemistry under milling conditions has shown comparable success, with yields up to 65% for a three-step, one-pot process. nih.gov
A key advantage of mechanochemistry is the ability to perform reactions with minimal or no bulk solvent, a technique known as liquid-assisted grinding. royalsocietypublishing.orgqub.ac.uk This method has proven effective for coupling nucleoside phosphoramidites with partially protected nucleosides, such as Ac-dA(Bz). royalsocietypublishing.orgqub.ac.uk The use of small, near-equimolar amounts of a liquid additive facilitates the mixing of solid reagents and can enable the use of less toxic solvents like acetonitrile (MeCN) instead of dichloromethane (DCM). royalsocietypublishing.orgqub.ac.uk This is particularly beneficial when dealing with reagents like 3'-O,N-protected nucleosides, which often have poor solubility in common solvents. royalsocietypublishing.org
The mechanochemical synthesis of a dimer from DMT-dC(Bz) phosphoramidite and Ac-dA(Bz) has been investigated, highlighting the benefits of this approach. qub.ac.uk The reaction demonstrates a simplified protocol, a significant reduction in solvent volume, and low formation of hydrolytic by-products, which can be a challenge in solution-based synthesis. royalsocietypublishing.orgqub.ac.uk
Table 1: Research Findings in Mechanochemical Nucleotide Dimer Synthesis
| Chemistry | Method | Key Features | Reported Yields | Reference |
|---|---|---|---|---|
| Phosphoramidite | Ball Milling | One-pot, multi-step synthesis of DNA dimers; solventless activation. | Up to 60% over three steps. | nih.gov, chemrxiv.org |
| H-Phosphonate | Ball Milling | One-pot, multi-step synthesis; in-situ protection and deprotection. | Up to 65% over three steps (approx. 87% per step). | nih.gov |
| Phosphorothioate (B77711) | Ball Milling | Sulfurization using elemental sulfur (S8) or transfer reagents. | Up to 80% over two steps. | nih.gov |
| Phosphoramidite | Liquid-Assisted Grinding | Reduced solvent use; accommodates poorly soluble nucleosides. | Satisfactory yields confirmed by 31P NMR. | royalsocietypublishing.org |
Chromatography-Free Synthetic Routes for Polymerizable Tagging Phosphoramidites
The high cost of polymerizable tagging phosphoramidites (PTPs) presents a significant hurdle for the widespread application of advanced oligonucleotide purification methods like "catching-by-polymerization" (CBP). chemrxiv.orgnih.gov To address this, a scalable, chromatography-free synthetic route for the precursors to these essential reagents has been developed. chemrxiv.orgnsf.gov The CBP method requires tagging the desired full-length oligonucleotide with a polymerizable group, such as a methacrylamide, during synthesis. nih.gov
The developed synthesis produces the four key nucleoside precursors (for dA, dC, dG, and T) needed for PTPs. nih.govresearchgate.net The route begins with inexpensive starting materials and involves five to six steps to yield the final precursors on a gram scale. chemrxiv.orgnih.gov A notable feature of this methodology is the complete avoidance of column chromatography for the purification of intermediates and the final precursor products, relying instead on precipitation and extraction. nsf.govpeerj.com This significantly enhances the scalability of the process. nih.govresearchgate.net While this route provides the precursors without chromatography, the final, single-step conversion of these precursors into the active polymerizable tagging phosphoramidites still employs standard methods that typically involve a chromatography purification step to ensure high purity. nsf.govpeerj.com
Table 2: Overview of Chromatography-Free PTP Precursor Synthesis
| Product | Synthetic Approach | Key Advantage | Overall Yield | Scale | Reference |
|---|---|---|---|---|---|
| Precursors to PTPs (dA, dC, dG, T) | 5-6 step synthesis from inexpensive starting materials. | Avoids chromatography for precursor purification, enabling scalability. | 21% to 35% | Up to 2.1 grams | chemrxiv.org, nih.gov |
Detailed Reaction Mechanisms of Phosphoramidite Coupling in Oligonucleotide Chain Elongation
The core of oligonucleotide synthesis is the coupling reaction, where an this compound monomer is covalently linked to the 5'-hydroxyl group of the growing oligonucleotide chain, which is anchored to a solid support. numberanalytics.comeurofinsgenomics.com This reaction extends the DNA chain in the 3' to 5' direction. wikipedia.org
Before the coupling reaction can occur, the this compound must be activated. Phosphoramidites are stable compounds and relatively unreactive on their own. ttu.eehud.ac.uk Activation is achieved by using a weak acid catalyst, typically an azole derivative, dissolved in an anhydrous solvent like acetonitrile. wikipedia.orgfujifilm.comresearchgate.net
The mechanism of activation involves the protonation of the nitrogen atom of the diisopropylamino group on the phosphoramidite by the acidic catalyst. hud.ac.ukatdbio.combiotage.com This protonation converts the diisopropylamino group into a good leaving group. atdbio.combiotage.com Subsequently, the conjugate base of the activator attacks the phosphorus center, displacing the protonated diisopropylamine (B44863) and forming a highly reactive intermediate. hud.ac.uk This activated species is then susceptible to nucleophilic attack by the free 5'-hydroxyl group of the support-bound oligonucleotide. harvard.edu The choice of activator is crucial as it influences the kinetics and efficiency of the coupling reaction. hud.ac.uk
| Activator | Full Name | Notes |
| 1H-Tetrazole | 1H-Tetrazole | The original, widely used activator. numberanalytics.com |
| ETT | 5-Ethylthio-1H-tetrazole | A more acidic and highly efficient activator. fujifilm.combiosearchtech.com |
| DCI | 4,5-Dicyanoimidazole | A non-explosive alternative to tetrazole, known for promoting rapid coupling. fujifilm.combiosearchtech.com |
| BTT | 5-Benzylthio-1H-tetrazole | An activator used to achieve high coupling efficiencies. fujifilm.com |
This table summarizes common acidic catalysts used for the activation of phosphoramidites like this compound.
Following activation, the free 5'-hydroxyl group of the growing chain performs a nucleophilic attack on the activated phosphorus center of the this compound. harvard.edusigmaaldrich.com This reaction forms a new phosphorus-oxygen bond, creating an internucleotidic linkage and elongating the DNA chain by one unit. biotage.com The resulting linkage is a trivalent phosphite triester. wikipedia.orgatdbio.com
This newly formed phosphite triester bond is unnatural and possesses limited stability under the conditions of the synthesis cycle, particularly to the acidic conditions of the subsequent detritylation step. biotage.co.jpwikipedia.orgfujifilm.comatdbio.com This instability necessitates its conversion to a more stable form in the next stage of the synthesis cycle. fujifilm.comatdbio.com
Chemical Principles of the Capping Step and Mitigation of Truncated Sequences
Despite the high efficiency of the coupling reaction, which can exceed 99%, it is not possible to achieve a 100% reaction yield. atdbio.combiotage.combiosearchtech.com This means that after the coupling step, a small fraction of the 5'-hydroxyl groups on the growing chains remains unreacted. wikipedia.orgbiotage.com
If these unreacted hydroxyl groups are not blocked, they will be available to participate in the next coupling cycle. atdbio.combiotage.com This would lead to the synthesis of oligonucleotides missing a nucleotide, known as (n-1) shortmers or deletion mutations. wikipedia.orgatdbio.com These failure sequences are often difficult to separate from the full-length product. To prevent this, a "capping" step is introduced to permanently and irreversibly block these unreacted 5'-hydroxyl groups. numberanalytics.comnumberanalytics.comwikipedia.org
The capping process is an acetylation reaction. A capping mixture, typically consisting of acetic anhydride (Cap A) and a catalyst such as 1-methylimidazole (B24206) (NMI) (Cap B), is introduced to the solid support. wikipedia.orgbiotage.combiosearchtech.com The N-methylimidazole acts as a catalyst, activating the acetic anhydride. biosearchtech.com This electrophilic mixture rapidly acetylates the free 5'-hydroxyl groups, forming unreactive 5'-acetyl esters. atdbio.combiotage.combiosearchtech.comumich.edu This cap is stable throughout the remainder of the synthesis and is removed during the final deprotection of the oligonucleotide. biosearchtech.comumich.edu
| Capping Reagent | Role |
| Acetic Anhydride | The acetylating agent that reacts with the free 5'-OH group. atdbio.combiosearchtech.com |
| 1-Methylimidazole (NMI) | A catalyst that activates the acetic anhydride. wikipedia.orgatdbio.combiosearchtech.com |
| Pyridine / Lutidine | Often included as a weak base to scavenge acid byproducts. atdbio.combiotage.comempbiotech.com |
This table outlines the standard reagents used in the capping step to block unreacted hydroxyl groups.
Oxidation Chemistry in the Phosphoramidite Synthesis Cycle
The final chemical transformation within the synthesis cycle is the oxidation of the internucleotide linkage. This step provides the necessary stability to the newly formed bond, allowing it to withstand subsequent reaction cycles. biosyn.com
The trivalent phosphite triester linkage formed during the coupling step is unstable and must be converted to a more stable, pentavalent phosphotriester. wikipedia.orgttu.eefujifilm.comsigmaaldrich.comumich.edu This is achieved through an oxidation reaction. The most common oxidizing agent is a solution of iodine (I₂) in a mixture of tetrahydrofuran (B95107) (THF), water, and a weak base like pyridine or lutidine. harvard.edubiosearchtech.comumich.eduempbiotech.com
The mechanism involves the reaction of the phosphite triester with an iodine-pyridine adduct. harvard.eduharvard.eduumich.edu This is followed by the nucleophilic displacement of the resulting intermediate by a water molecule, which converts the trivalent phosphorus to a pentavalent phosphate. harvard.eduharvard.eduumich.edu The resulting phosphotriester is the protected precursor of the natural phosphodiester linkage found in DNA and is stable to the conditions of the subsequent synthesis cycles. wikipedia.orgsigmaaldrich.com
Deprotection Chemistry for Oligonucleotides Incorporating Ac-dA
Following the automated solid-phase synthesis of an oligonucleotide, the molecule is fully protected and remains attached to the solid support. biosearchtech.com To yield a biologically active nucleic acid, a series of post-synthesis processing steps are required, primarily cleavage from the support and the removal of all protecting groups. biosearchtech.com The deprotection strategy is critical and must be tailored to the specific composition of the oligonucleotide, as many chemical modifications and labels are sensitive to the harsh conditions of standard deprotection protocols. biosearchtech.combiosearchtech.com The use of N6-acetyl-2'-deoxyadenosine (Ac-dA) phosphoramidite is integral to milder deprotection strategies due to the relative lability of the acetyl protecting group compared to traditional groups like benzoyl (Bz). shigematsu-bio.comsigmaaldrich.com
Mechanism of Acetyl Protecting Group Cleavage from Adenine Exocyclic Amine
The exocyclic primary amino groups on adenine are nucleophilic and must be protected during synthesis to prevent unwanted side reactions. atdbio.comwikipedia.org The acetyl (Ac) group serves as an effective protecting group for the N6 amine of adenine. libretexts.org Its removal is typically achieved during the final deprotection step by treatment with a basic solution, most commonly concentrated aqueous ammonium hydroxide (B78521). atdbio.comlibretexts.org
The mechanism for the cleavage of the acetyl group is a base-catalyzed hydrolysis of the amide linkage. In the presence of ammonium hydroxide, the ammonia (B1221849) molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetyl group. This forms a tetrahedral intermediate which subsequently collapses, cleaving the amide bond and releasing the free exocyclic amine of adenine. The other product is acetamide. This reaction is generally efficient under standard deprotection conditions. libretexts.orgpolimi.it The use of other basic reagents like methylamine is also common, particularly in rapid deprotection schemes. libretexts.orgglenresearch.com
Beta-Elimination of 2-Cyanoethyl Protecting Groups from the Phosphodiester Backbone
Throughout the synthesis, the internucleotide linkages are in the form of a phosphotriester, which is protected by a 2-cyanoethyl group. atdbio.comsigmaaldrich.com This group is crucial as it prevents undesirable reactions at the phosphorus center during the synthesis cycles. atdbio.comwikipedia.org After synthesis is complete, this protecting group must be removed to generate the natural phosphodiester backbone. sigmaaldrich.comsigmaaldrich.com
The removal of the 2-cyanoethyl group proceeds via a base-catalyzed β-elimination reaction. atdbio.comsigmaaldrich.comrsc.orggoogle.com The hydrogen atoms on the carbon alpha to the electron-withdrawing cyano group are highly acidic. atdbio.comsigmaaldrich.com A base, such as the hydroxide ion or ammonia in the deprotection solution, abstracts one of these protons. sigmaaldrich.com This leads to the formation of an intermediate carbanion, which rapidly rearranges. The electron pair from the C-H bond shifts to form a carbon-carbon double bond, which in turn causes the cleavage of the C-O bond, eliminating the phosphate. atdbio.comsigmaaldrich.com This reaction results in the desired phosphodiester linkage and the formation of acrylonitrile (B1666552) as a stoichiometric byproduct. sigmaaldrich.comgoogle.comnih.gov This elimination is typically a rapid process under the basic conditions of standard oligonucleotide deprotection. sigmaaldrich.com
Development and Efficacy of UltraMild Deprotection Protocols
Many modified oligonucleotides, such as those containing fluorescent dyes or other sensitive functional groups, cannot withstand the standard deprotection conditions of prolonged heating in concentrated ammonium hydroxide. biosearchtech.combiosearchtech.comglenresearch.com This necessity led to the development of "UltraMild" deprotection strategies, which employ more labile protecting groups on the nucleobases, including phenoxyacetyl (Pac) on dA, isopropyl-phenoxyacetyl (iPr-Pac) on dG, and acetyl (Ac) on dC. biosearchtech.comshigematsu-bio.comsigmaaldrich.com Ac-dA is compatible with these protocols. glenresearch.com The acetyl protecting group is particularly advantageous as it is compatible with a full range of deprotection conditions, from UltraMild to standard and rapid AMA (ammonium hydroxide/methylamine) protocols. biosearchtech.comshigematsu-bio.com
UltraMild protocols allow for the deprotection of sensitive oligonucleotides under significantly gentler conditions. biosearchtech.comglenresearch.com For example, when using UltraMild phosphoramidites, deprotection can be achieved using 0.05 M potassium carbonate in methanol at room temperature. biosearchtech.combiosearchtech.comshigematsu-bio.com Another common UltraMild condition is treatment with concentrated ammonium hydroxide for two hours at room temperature. glenresearch.com The efficacy of these protocols is dependent on using the correct combination of reagents; for instance, using a capping agent with phenoxyacetic anhydride instead of acetic anhydride can shorten deprotection times with potassium carbonate or ammonium hydroxide at room temperature. glenresearch.com An even gentler method, termed "Ultra-UltraMild," has been developed for extremely labile bases, utilizing a solution of 10% diisopropylamine in 0.25 M β-mercaptoethanol in methanol. glenresearch.com
The following table summarizes various deprotection conditions and the typical half-lives (t½) for the cleavage of different protecting groups, illustrating the relative lability of UltraMild groups compared to standard ones.
| Deprotection Reagent & Conditions | Protecting Group | Cleavage Half-Life (t½) | Reference |
|---|---|---|---|
| Aqueous Methylamine (40%), RT | dA(Pac) | < 30 seconds | researchgate.net |
| dG(iPr-Pac) | < 30 seconds | researchgate.net | |
| dA(Bz) | 7 minutes | researchgate.net | |
| dG(iBu) | 2 minutes | researchgate.net | |
| Ammonium Hydroxide, 55 °C | dA(Pac) | 2 minutes | researchgate.net |
| dG(iPr-Pac) | 11 minutes | researchgate.net | |
| dA(Bz) | 18 minutes | researchgate.net | |
| dG(iBu) | 90 minutes | researchgate.net | |
| Potassium Carbonate (0.05M) in Methanol, RT | Pac-dA, Ac-dC, iPr-Pac-dG | 4-17 hours (complete deprotection) | biosearchtech.comglenresearch.com |
| Ammonium Hydroxide, RT | Pac-dA, Ac-dC, iPr-Pac-dG | 2 hours (complete deprotection) | glenresearch.com |
Investigation of Potential Side Reactions in this compound-Based Synthesis
While phosphoramidite chemistry is highly optimized, several potential side reactions can occur during the synthesis and deprotection phases, which can reduce the yield and purity of the final oligonucleotide product. wikipedia.orgusp.org
A significant side reaction arises from the β-elimination of the 2-cyanoethyl protecting groups from the phosphate backbone, which generates acrylonitrile. google.commdpi.com Acrylonitrile is a reactive Michael acceptor and, under the basic deprotection conditions, can alkylate the nucleobases, particularly at the N3 position of thymine (B56734) and uracil (B121893) residues. atdbio.commdpi.com This modification can be problematic, potentially affecting the oligonucleotide's biological function. mdpi.com Strategies to mitigate this involve reversing the order of deprotection, where the cyanoethyl groups are removed while the oligonucleotide is still on the solid support using a non-nucleophilic base like DBU or a weak base in an organic solvent. atdbio.comnih.gov
Depurination, the cleavage of the glycosidic bond resulting in the loss of a purine (B94841) base (adenine or guanine), is another potential side reaction. wikipedia.orgoup.com This reaction is catalyzed by acid and is primarily a concern during the repetitive 5'-hydroxyl deprotection step (detritylation), which uses dichloroacetic or trichloroacetic acid. wikipedia.orgoup.com Adenosine residues are particularly susceptible to depurination, which can lead to chain cleavage during the final basic deprotection step. wikipedia.orgoup.com
In the context of UltraMild deprotection schemes, side reactions related to the capping step have been observed. The standard capping reagent, acetic anhydride, can lead to the N-acetylation of guanine residues protected with labile groups like isopropylphenoxyacetyl (iPr-Pac). researchgate.net If the subsequent deprotection is too mild to remove this newly formed acetyl group from guanine, it can result in a persistent modification in the final product. glenresearch.comresearchgate.net This can be avoided by substituting the standard capping reagent with a bulkier one, such as trimethylacetic anhydride. researchgate.net
Finally, incomplete deprotection of the N6-acetyl group on adenine can occur if the deprotection conditions (e.g., time, temperature, or reagent concentration) are insufficient, leading to the presence of modified adenine bases in the final oligonucleotide sequence.
Advanced Strategies in Oligonucleotide Synthesis Utilizing Ac Da Phosphoramidite
Automation and Miniaturization in Solid-Phase Oligonucleotide Synthesis
The evolution of oligonucleotide synthesis has been marked by significant progress in automation and miniaturization, moving from manual, low-throughput methods to highly sophisticated, parallelized platforms. This progression has dramatically increased the availability and complexity of synthetic DNA and RNA for a myriad of applications. synbio-tech.comnih.gov
Column-based synthesis represents the first generation and still the most widely used technology for producing high-quality oligonucleotides for research and diagnostics. frontiersin.orgfrontiersin.org In this method, the synthesis occurs within individual columns packed with a solid support, typically controlled pore glass (CPG) or polystyrene, to which the initial nucleoside is attached. nih.govacs.org Automated synthesizers pump chemical reagents, including phosphoramidites like Ac-dA phosphoramidite (B1245037), through these columns in a programmed sequence of steps: deblocking, coupling, capping, and oxidation. sigmaaldrich.com
The engineering of these platforms has focused on enhancing reliability, increasing throughput from single columns to 96- or 384-well plate formats, and optimizing fluid dynamics to ensure high coupling efficiencies (often >99%). nih.govnih.gov These systems are ideal for medium-to-large-scale synthesis, typically producing oligonucleotides in quantities ranging from nanomoles to micromoles, suitable for applications like PCR primers and probes. frontiersin.orgnih.gov The use of Ac-dA phosphoramidite is standard on these platforms, integrating seamlessly into the established four-step chemical cycle.
Table 1: Key Features of Column-Based Oligonucleotide Synthesis Platforms
| Feature | Description | Typical Values/Parameters |
|---|---|---|
| Synthesis Scale | The quantity of full-length oligonucleotide produced per column. | 10 nmol to 2 µmol. frontiersin.org |
| Throughput | The number of different oligonucleotides that can be synthesized simultaneously. | 96 to 768 individual sequences. frontiersin.org |
| Chemistry | The core chemical method used for chain elongation. | Phosphoramidite method. frontiersin.org |
| Cycle Steps | The repeated sequence of chemical reactions for each monomer addition. | 1. Deblocking (Detritylation) 2. Coupling 3. Capping 4. Oxidation. sigmaaldrich.com |
| Solid Support | The insoluble matrix on which the oligonucleotide is synthesized. | Controlled Pore Glass (CPG) or Polystyrene (PS). nih.gov |
To meet the demand for vast numbers of unique oligonucleotide sequences, particularly for applications like gene synthesis and DNA data storage, microarray-based technologies were developed. nih.govnih.gov These platforms enable the parallel synthesis of tens of thousands to millions of different oligonucleotides on a single solid surface, such as a glass slide or silicon chip. nih.govbiorxiv.org While still based on phosphoramidite chemistry, the methods for spatially directing the reactions differ significantly from column-based approaches.
Major microarray synthesis techniques include:
Photolithography: This method uses light and photolabile protecting groups (or photo-generated acids) to selectively deprotect specific spots on the array, defining where the next phosphoramidite will be added. frontiersin.orgfrontiersin.orgpnas.org
Inkjet Printing: Similar to a desktop printer, this technology deposits picoliter-sized droplets of reagents, including the four standard phosphoramidites (A, C, G, T), onto specific locations on the chip to build the sequences. synbio-tech.comnih.gov
These technologies offer unprecedented throughput but typically produce oligonucleotides at a much lower scale (femtomole range) and with higher error rates compared to column synthesis. nih.govbiorxiv.org The final product is a complex pool of all synthesized sequences cleaved from the chip surface. nih.gov The chemistry, including the use of this compound, must be adapted for surface attachment and the specific requirements of the chosen spatial control method.
Table 2: Comparison of Microarray-Based Synthesis Technologies
| Technology | Mechanism | Key Advantages | Key Limitations |
|---|---|---|---|
| Photolithography | Uses light masks or digital micromirrors to control deprotection at specific sites. frontiersin.org | Very high density and throughput (up to millions of oligos). nih.gov | High initial equipment cost; less chemical flexibility. |
| Inkjet Printing | Deposits picoliter volumes of phosphoramidites and other reagents onto the surface. nih.gov | High flexibility in sequence design; lower equipment cost than photolithography. | Lower feature density compared to photolithography. |
| Electrochemical | Uses electrodes on a semiconductor chip to generate acid locally for deprotection. biorxiv.org | High density and digital control of synthesis. | Requires specialized chip manufacturing. |
Microfluidic systems represent a further step in the miniaturization of oligonucleotide synthesis, combining the essential functions of a conventional synthesizer onto a microfluidic chip. kilobaser.comnih.gov These devices contain networks of microscopic channels, valves, and reaction chambers, allowing for precise control over the phosphoramidite synthesis chemistry at the nanoliter scale. nih.govdss.go.th
The primary advantage of microfluidic synthesis is the dramatic reduction in reagent consumption—up to 100-fold less than conventional systems. nih.govdss.go.th This significantly lowers the cost per synthesis, especially given the high price of phosphoramidites and specialty chemicals. The enclosed, miniaturized environment also allows for faster reaction cycles and can improve synthesis efficiency. kilobaser.com Products can be synthesized in discrete, individually accessible channels, avoiding the pooled-output issue of microarrays while still offering higher throughput than traditional column-based machines. nih.gov These systems are compatible with standard phosphoramidite reagents, including this compound, and offer a promising route toward desktop-scale, on-demand oligonucleotide production. kilobaser.comdss.go.th
Incorporation of this compound in the Synthesis of Modified Oligonucleotides
The utility of synthetic oligonucleotides is greatly expanded by the incorporation of chemical modifications that confer desirable properties not found in native DNA or RNA. This compound is particularly valuable in this context because its acetyl protecting group can be removed under mild basic conditions, such as with aqueous ammonia (B1221849) at room temperature or potassium carbonate in methanol (B129727). shigematsu-bio.comnih.gov This gentle deprotection is crucial for preserving the structure of other sensitive modifications present in the oligonucleotide.
A 3'-amino linker is a common modification used to attach other molecules, such as fluorophores, biotin, or proteins, to the end of an oligonucleotide. shigematsu-bio.com This is typically achieved not with a modified phosphoramidite but by starting the synthesis on a specialized solid support (e.g., CPG) that has the linker pre-attached. nih.gov One of the most common linkers is protected with a fluorenylmethyloxycarbonyl (Fmoc) group. shigematsu-bio.com
The synthesis proceeds normally in the 3'-to-5' direction using standard phosphoramidites like Ac-dA. After the chain assembly is complete, the crucial step is deprotection. The mild conditions required to remove the acetyl group from dA (and other mild protecting groups like iPr-Pac from dG) are fully compatible with the chemistry needed to deprotect the phosphate (B84403) backbone and the 3'-amino linker without causing degradation. shigematsu-bio.comnih.gov This contrasts with harsher conditions (e.g., prolonged heating in concentrated ammonia) needed for older protecting groups like benzoyl (Bz), which could damage the linker or other modifications. atdbio.com The compatibility of this compound with these linker strategies is therefore a key enabler for producing conjugates for diagnostics and pull-down assays. nih.gov
For therapeutic applications, such as antisense and siRNA, oligonucleotides must be engineered to resist degradation by nucleases in biological fluids and to bind their target sequence with high affinity and specificity (thermal stability). anr.frnih.gov
Nuclease Resistance: This is often achieved by modifying the phosphodiester backbone. The most common modification is the phosphorothioate (B77711) (PS) linkage, where a non-bridging oxygen atom is replaced with sulfur. This change is introduced during the oxidation step of the synthesis cycle. nih.gov Other modifications include changes to the sugar, such as the inclusion of 2'-O-Methyl (2'-OMe) or 2'-Fluoro (2'-F) groups, which also confer significant nuclease resistance. anr.frthermofisher.com
Thermal Stability: The thermal stability of a duplex, measured by its melting temperature (Tm), can be increased by incorporating modified nucleotides that pre-organize the sugar-phosphate backbone into an optimal A-form geometry for binding. Examples include Locked Nucleic Acid (LNA) and 2'-O-Methyl (2'-OMe) modifications, which can increase the Tm by several degrees Celsius per modification. thermofisher.comacs.org
The synthesis of these heavily modified oligonucleotides relies on the use of phosphoramidites with mild protecting groups. The acetyl group of this compound is ideal for this purpose, as its removal under gentle conditions ensures that sensitive modifications like 2'-OMe groups or complex linkers are not damaged during the final deprotection step. shigematsu-bio.comthermofisher.com This ensures the production of a high-purity, functional oligonucleotide therapeutic.
Table 3: Examples of Oligonucleotide Modifications and Their Effects
| Modification | Purpose | Effect on Properties | Compatibility with Ac-dA |
|---|---|---|---|
| Phosphorothioate (PS) Backbone | Nuclease Resistance | Increases resistance to degradation by endo- and exonucleases. nih.gov | High. Introduced during the oxidation step, independent of base protection. |
| 2'-O-Methyl (2'-OMe) | Nuclease Resistance & Thermal Stability | Confers nuclease resistance and increases the melting temperature (Tm) of duplexes. thermofisher.com | High. Mild deprotection of Ac-dA preserves the 2'-OMe modification. |
| 3'-Amino Linker | Conjugation | Provides a primary amine for post-synthesis attachment of labels or other molecules. nih.gov | High. Mild deprotection of Ac-dA is compatible with common linker chemistries. |
| Locked Nucleic Acid (LNA) | Thermal Stability | Significantly increases duplex thermal stability (Tm) and provides nuclease resistance. thermofisher.com | High. The sensitive LNA structure is preserved by the mild deprotection conditions. |
Development and Application of Alternative Protecting Group Schemes
The evolution of oligonucleotide synthesis has been marked by the development of protecting group strategies that move beyond traditional, harsh deprotection conditions. These alternative schemes are essential for the incorporation of sensitive labels, dyes, and other modifications that would not withstand prolonged exposure to strong bases at high temperatures. The acetyl group on the N6 position of adenine (B156593) in this compound is a key component of these advanced strategies due to its increased lability compared to standard protecting groups like benzoyl (Bz).
Compatibility of this compound with UltraMild and Fast Deprotection Methodologies
This compound, often used in conjunction with other phosphoramidites bearing labile protecting groups such as Pac-dA, iPr-Pac-dG, and Ac-dC, is highly compatible with both UltraMild and fast deprotection protocols. glenresearch.comcygnustechnologies.com This compatibility is crucial for preserving the integrity of oligonucleotides containing sensitive functional moieties.
UltraMild Deprotection: This approach is designed for highly sensitive oligonucleotides. The acetyl protecting group of Ac-dA can be efficiently removed under very gentle conditions, which typically involve using potassium carbonate in methanol at room temperature or ammonium (B1175870) hydroxide (B78521) at room temperature for a short duration. cygnustechnologies.comglenresearch.com For instance, complete deprotection can be achieved with 0.05 M potassium carbonate in methanol over 4 hours at room temperature, provided that a capping reagent like phenoxyacetic anhydride (B1165640) was used during synthesis to prevent the formation of more stable acyl groups on other bases. cygnustechnologies.com If standard acetic anhydride capping is used, a longer, overnight deprotection may be necessary. cygnustechnologies.com
Fast Deprotection (AMA): Ac-dA is also suitable for rapid deprotection protocols, most notably using a mixture of aqueous ammonium hydroxide and aqueous methylamine (B109427) (AMA). glenresearch.combiosearchtech.com This method significantly reduces deprotection times. For example, using an AMA solution (1:1 v/v), deprotection can be completed in as little as 5-10 minutes at 65 °C. glenresearch.com It is important to note that for fast deprotection systems like AMA, the use of acetyl-protected dC (Ac-dC) is often required to prevent side reactions, such as transamidation, that can occur with the standard benzoyl-protected dC (Bz-dC). glenresearch.com
The following table summarizes the compatibility of acetyl-protected nucleobases with various deprotection conditions.
| Methodology | Reagent | Conditions | Notes | Reference |
|---|---|---|---|---|
| UltraMild | 0.05 M Potassium Carbonate in Methanol | 4 hours at Room Temperature | Requires capping with phenoxyacetic anhydride for optimal results. | cygnustechnologies.comglenresearch.com |
| UltraMild | 30% Ammonium Hydroxide | 2 hours at Room Temperature | Effective for oligos synthesized with UltraMild phosphoramidites (Pac-dA, iPr-Pac-dG, Ac-dC). | glenresearch.com |
| Fast Deprotection (AMA) | Ammonium Hydroxide / 40% Methylamine (1:1 v/v) | 10 minutes at 65 °C | Requires the use of Ac-dC instead of Bz-dC to avoid base modification. | glenresearch.com |
| Fast Deprotection (UltraFAST) | AMA | 5-10 minutes at 65 °C | Cleavage from the support can be done in 5 minutes at room temperature. | glenresearch.com |
Regioselective Chemical Modifications of Nucleobases within Phosphoramidite Structure
Beyond its role in facilitating rapid deprotection, the phosphoramidite framework offers a platform for the synthesis of nucleobase-modified oligonucleotides. Instead of incorporating an already modified nucleoside into a phosphoramidite, it is possible to perform regioselective chemical modifications directly on commercially available nucleoside phosphoramidites, including those of adenine. This approach provides a straightforward, one-step procedure to a wide array of modified building blocks. acs.org
Research has demonstrated that the nucleophilic sites on the nucleobases of intact phosphoramidites can be targeted for modification. acs.org For adenine phosphoramidites, the exocyclic N6-amino group and the endocyclic N1-position are primary targets for such reactions. acs.org
A successful strategy involves the deprotonation of the amide group at the N6 position under phase-transfer conditions, followed by reaction with various electrophilic molecules like alkyl halides. acs.org This allows for the synthesis of N6-alkyladenosine phosphoramidites, such as the biologically significant N6-methyladenosine (m6A). acs.orgnih.gov Similarly, reaction with isocyanates in the presence of a base like triethylamine (B128534) can yield urea (B33335) derivatives at the N6 position. acs.org These derivatives can be further alkylated to produce N-alkyl-N-carbamoyl products. acs.org Modification at the N1 position of adenine, for example with methylating agents, can also be achieved, leading to products like 1-methyladenosine (B49728) (m1A) phosphoramidite. acs.orgglenresearch.com The introduction of such modifications often necessitates the use of mild deprotection conditions, for which Ac-dA and other UltraMild phosphoramidites are well-suited. glenresearch.comglenresearch.com
The following table outlines examples of regioselective modifications performed on adenine nucleoside phosphoramidites.
| Target Position | Reaction Type | Reagents/Conditions | Resulting Modification | Reference |
|---|---|---|---|---|
| N6 | Alkylation | Phase-transfer conditions + Alkyl halides (e.g., methyl iodide) | N6-alkyladenosine (e.g., m6A) | acs.org |
| N6 | Carbamoylation | Organic isocyanates + Triethylamine | N6-carbamoyladenosine derivatives | acs.org |
| N1 | Alkylation | SN2 agents (e.g., dimethyl sulfate) | 1-alkyladenosine (e.g., m1A) | acs.orgglenresearch.com |
| N6 | SNAr Reaction | BOP reagent + Methylamine (starting from inosine (B1671953) precursor) | N6-methyladenosine (m6A) | nih.gov |
These strategies for direct modification of phosphoramidites significantly streamline the synthesis of oligonucleotides containing important epitranscriptomic marks and other functional analogs, providing powerful tools for research in chemical biology and genomics. acs.org
Analytical and Quality Control Methodologies for Ac Da Phosphoramidite and Derived Oligonucleotides
Spectroscopic Characterization of Ac-dA Phosphoramidite (B1245037) Monomers
Spectroscopic techniques are fundamental in the initial characterization of phosphoramidite monomers, providing critical information on their structure and purity.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity verification of phosphoramidites like Ac-dA phosphoramidite. Both ¹H NMR and ³¹P NMR are routinely employed for this purpose.
¹H NMR spectroscopy provides detailed information about the proton environment in the molecule, confirming the presence of key structural motifs such as the dimethoxytrityl (DMT) group, the deoxyribose sugar, the acetyl protecting group, and the diisopropylamino and cyanoethyl moieties of the phosphoramidite group. The integration of the proton signals can also give a preliminary indication of purity.
³¹P NMR is particularly powerful for assessing the purity of phosphoramidites. usp.org Since phosphoramidites possess a chiral phosphorus(III) center, they typically appear as a pair of diastereomers in the ³¹P NMR spectrum. magritek.comatdbio.com The characteristic chemical shifts for these diastereomers are found in the range of 140-155 ppm. magritek.com The presence of other phosphorus-containing impurities, such as oxidized P(V) species (e.g., phosphates or H-phosphonates), can be readily detected as they resonate in different regions of the spectrum, typically between -25 and 99 ppm. usp.org The absence of significant signals in these regions is a key indicator of high purity. For quantitative analysis, an internal standard can be used to determine the exact concentration of the phosphoramidite. chemrxiv.org
Table 1: Representative ¹H and ³¹P NMR Data for this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | 8.5-8.7 | s | H-2, H-8 (Adenine) |
| ¹H | 6.8-7.5 | m | DMT group |
| ¹H | 6.3-6.5 | t | H-1' (Sugar) |
| ¹H | 4.7-4.9 | m | H-3' (Sugar) |
| ¹H | 4.1-4.3 | m | H-4' (Sugar) |
| ¹H | 3.7-3.9 | m | H-5', OCH₃ (DMT) |
| ¹H | 3.5-3.7 | m | N(CH(CH₃)₂)₂ |
| ¹H | 2.6-2.8 | t | CH₂CN |
| ¹H | 2.2-2.4 | m | H-2' (Sugar) |
| ¹H | 2.1-2.2 | s | COCH₃ (Acetyl) |
| ³¹P | ~149 | d | P(III) diastereomers |
Note: This table presents representative data. Actual chemical shifts may vary depending on the solvent and experimental conditions.
Mass spectrometry (MS) is a critical technique for confirming the molecular weight and, by extension, the identity of this compound. Electrospray ionization (ESI) is a commonly used soft ionization technique for analyzing phosphoramidites, as it minimizes fragmentation of these acid-labile compounds. researchgate.net Accurate mass measurements, often obtained using high-resolution mass spectrometers like time-of-flight (TOF) or Orbitrap instruments, can confirm the elemental composition of the molecule. usp.orgresearchgate.net
For this compound, the expected molecular weight can be calculated, and the mass spectrum should show a prominent peak corresponding to this value, often as an adduct with ions like sodium ([M+Na]⁺). researchgate.netumich.edu The absence of significant peaks at other mass-to-charge ratios provides further evidence of the sample's purity.
Table 2: Molecular Weight and Mass Spectrometry Data for this compound
| Parameter | Value |
| Chemical Formula | C₄₂H₅₀N₇O₇P |
| Calculated Monoisotopic Mass | 795.3458 g/mol |
| Expected [M+H]⁺ | 796.3536 |
| Expected [M+Na]⁺ | 818.3355 |
Advanced Purity Assessment of this compound
Beyond initial spectroscopic characterization, more advanced techniques are employed for a detailed assessment of purity, focusing on the detection and quantification of minor impurities that could adversely affect oligonucleotide synthesis.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of purity analysis for phosphoramidites. thermofisher.com Reversed-phase HPLC (RP-HPLC) is typically used, which separates compounds based on their hydrophobicity. usp.org In an RP-HPLC analysis of a phosphoramidite, the two diastereomers are often resolved into two closely eluting peaks. usp.orgchromatographytoday.com
The primary purpose of HPLC analysis is to create an impurity profile, detecting and quantifying any related substances. usp.org These can include starting materials, byproducts from the synthesis (such as the corresponding H-phosphonate), and degradation products (e.g., the de-tritylated nucleoside). A high-purity this compound preparation should exhibit a purity level of ≥99% by HPLC. sydlabs.comsydlabs.com
Table 3: Typical RP-HPLC Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, e.g., 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1 M Triethylammonium (B8662869) acetate (B1210297) (TEAA) in Water |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient | A linear gradient of increasing Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Purity Specification | ≥99.0% |
Quantitative ³¹P NMR (q³¹P NMR) is a highly specific and accurate method for determining the absolute content and purity of phosphoramidites. usp.orgchemrxiv.org This technique directly measures the amount of the desired phosphorus(III) species relative to any phosphorus-containing impurities. usp.org
The key advantage of q³¹P NMR is its ability to differentiate and quantify various phosphorus species. The integral of the phosphoramidite diastereomer peaks (around 149 ppm) is compared to the integrals of signals from P(V) impurities like H-phosphonates (around 0-10 ppm) and phosphates (around 0 ppm). usp.orgmagritek.com This allows for a precise determination of the phosphoramidite's purity with respect to phosphorus-containing contaminants. High-quality phosphoramidites should have P(V) impurity levels of less than 1%. usp.org
Table 4: Purity Assessment of this compound by Quantitative ³¹P NMR
| Phosphorus Species | Typical Chemical Shift Range (ppm) | Acceptance Criteria |
| P(III) (this compound) | 148 - 150 | ≥ 99.0% |
| P(V) (Oxidized Impurities) | -25 - 99 | < 1.0% |
Purification Techniques for Oligonucleotides Synthesized with this compound
Following solid-phase synthesis, the crude oligonucleotide product is a mixture containing the full-length sequence, as well as shorter, failed sequences (truncations) and residual chemical adducts from the synthesis and deprotection steps. nih.gov Therefore, purification is a critical final step to isolate the desired full-length oligonucleotide containing the Ac-dA modification.
Several purification methods are available, with the choice depending on the length of the oligonucleotide and the purity requirements of the downstream application. biosearchtech.com
Denaturing Polyacrylamide Gel Electrophoresis (PAGE): PAGE is a high-resolution technique that separates oligonucleotides based on their size with single-base resolution. nih.govnih.gov It is particularly effective for purifying long oligonucleotides (>50 bases) and for applications requiring the highest percentage of full-length product. biosearchtech.com The oligonucleotide is excised from the gel, and then recovered by diffusion or electroelution. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for oligonucleotide purification. bioprocessonline.com Both reversed-phase (RP-HPLC) and anion-exchange (AX-HPLC) are employed.
RP-HPLC separates based on hydrophobicity. It is often performed with the 5'-DMT group still attached to the full-length oligonucleotide (DMT-on purification). The highly hydrophobic DMT group causes the desired product to be retained more strongly than the non-DMT-bearing failure sequences. After collection, the DMT group is chemically removed. This method is efficient for purifying modified oligonucleotides. bioprocessonline.com
Desalting: For some non-critical applications and very short oligonucleotides, desalting may be sufficient. upenn.eduthermofisher.com This process removes residual salts and very small organic molecules from the deprotection step but does not remove failure sequences effectively. bioprocessonline.com
The incorporation of this compound does not typically necessitate unusual purification strategies, and the aforementioned standard techniques are generally applicable and effective.
Reversed-Phase High-Performance Liquid Chromatography (DMT-on/trityl-on Purification)
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone analytical and preparative technique for the purification of synthetic oligonucleotides derived from monomers like N-acetyl-2'-deoxyadenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (this compound). A widely adopted strategy is the "DMT-on" or "trityl-on" purification method. atdbio.comsigmaaldrich.com This approach leverages the significant hydrophobicity of the 4,4'-dimethoxytrityl (DMT) protecting group, which is intentionally left on the 5'-terminus of the desired full-length oligonucleotide sequence after the final synthesis cycle. atdbio.comdupont.com
During solid-phase synthesis, incomplete coupling reactions result in shorter "failure sequences." These failure sequences are chemically blocked or "capped" (typically with acetic anhydride) to prevent further elongation, and therefore lack the 5'-DMT group. atdbio.comthermofisher.com The substantial difference in hydrophobicity between the DMT-bearing full-length product and the uncapped, more polar failure sequences allows for effective separation on a reversed-phase column (e.g., C18). sigmaaldrich.comwaters.comusp.org The DMT-on product is strongly retained by the hydrophobic stationary phase, while the less hydrophobic failure sequences are washed away. sigmaaldrich.com
After the failure sequences are eluted, the purified DMT-on oligonucleotide is then stripped of its DMT group, a process called detritylation, often while still on the column or in a subsequent step, to yield the final, high-purity product. dupont.com This method is highly effective for purifying oligonucleotides and can remove failure sequences, and deprotect and desalt the final product. thermofisher.com While resolution is excellent for oligonucleotides up to approximately 50 bases, its efficacy can diminish for longer chains as the relative hydrophobic contribution of the DMT group decreases with increasing chain length. sigmaaldrich.comglenresearch.com For quality control, RP-HPLC provides a quantitative assessment of oligonucleotide purity, often achieving purities greater than 80-85%. waters.comthermofisher.com
The mobile phases used in RP-HPLC for oligonucleotides are typically ion-pairing buffer systems. These systems are necessary to neutralize the negative charges on the phosphate (B84403) backbone, thereby increasing retention on the reversed-phase column.
| Mobile Phase Component | Function and Characteristics | Typical Application |
| Triethylammonium Acetate (TEAA) | An inexpensive, volatile ion-pairing agent. The triethylammonium ion pairs with the phosphate backbone. gimitec.com | Routine analysis and purification of standard oligonucleotides. waters.comgimitec.com |
| Triethylamine-Hexafluoroisopropanol (TEA-HFIP) | Offers more efficient separation for longer oligonucleotides (>45-mers). gimitec.comwaters.com HFIP is a volatile, acidic alcohol that enhances ion-pairing and improves resolution. | Analysis of long oligonucleotides and applications requiring mass spectrometry (MS) detection due to its volatility. gimitec.comwaters.com |
| Acetonitrile | The organic solvent used to create the elution gradient. Increasing its concentration decreases the polarity of the mobile phase, eluting more hydrophobic molecules. usp.org | Used as the strong eluent (Buffer B) in a gradient with an aqueous ion-pairing buffer (Buffer A). usp.orgoup.com |
Gel Electrophoresis for Oligonucleotide Length and Homogeneity
Polyacrylamide Gel Electrophoresis (PAGE) is a high-resolution analytical technique used to assess the length and homogeneity of synthetic oligonucleotides. nih.govumich.edu This method separates molecules based on their size, charge, and conformation as they migrate through a cross-linked polyacrylamide gel matrix under the influence of an electric field. microsynth.com For oligonucleotides, which have a uniform negative charge-to-mass ratio due to their phosphate backbone, separation is primarily based on chain length. atdbio.com
To ensure separation is strictly by size, PAGE is typically performed under denaturing conditions. This involves the inclusion of agents like urea (B33335) in the gel, which disrupts hydrogen bonds and prevents the formation of secondary structures (e.g., hairpins or duplexes) that could affect migration. umich.eduoup.com This ensures that oligonucleotides migrate as linear molecules, allowing for single-base resolution. umich.edu
PAGE is considered the method of choice when the highest percentage of full-length oligonucleotide is required, routinely achieving purities of 90% or higher. thermofisher.comnih.gov It is particularly recommended for the purification of long oligonucleotides (e.g., >50-100 bases) where other methods may lose resolution. atdbio.commicrosynth.com Following electrophoresis, the oligonucleotide bands are visualized, typically by UV shadowing or staining with dyes like methylene (B1212753) blue. umich.edu The band corresponding to the full-length product is then physically excised from the gel, and the oligonucleotide is recovered by diffusion or electroelution. nih.gov While providing exceptional purity, the main drawbacks of PAGE are that it can be time-consuming and generally results in lower product yields compared to chromatographic methods. atdbio.comthermofisher.com
The resolving power of a polyacrylamide gel is dependent on the concentration of acrylamide (B121943) used to cast it. Higher concentrations create smaller pores and are better for resolving smaller oligonucleotides, while lower concentrations are used for larger molecules.
| Oligonucleotide Length (bases) | Recommended Acrylamide Concentration (%) |
| 2 - 8 | 25 - 30% |
| 8 - 25 | 20% |
| 25 - 35 | 15% |
| 35 - 45 | 12% |
| 45 - 65 | 10% |
| 65 - 100 | 8% |
| Data adapted from established protocols. umich.edu |
Catching-by-Polymerization Oligonucleotide Purification Strategies
Catching-by-Polymerization (CBP) represents a novel, non-chromatographic approach for the purification of synthetic oligonucleotides. nih.gov This technique is particularly powerful for large-scale synthesis and for the purification of very long oligonucleotides (up to 400-mers or longer), which are challenging to purify using traditional methods. peerj.comnih.govrsc.org The core principle involves selectively immobilizing either the desired full-length sequences or the undesired failure sequences within a polymer matrix, allowing for their separation. nih.gov
There are two primary strategies for CBP:
Tagging the Full-Length Sequence ("Catching the Product"):
Synthesis: During automated synthesis, standard capping (e.g., with acetic anhydride) is used to terminate failure sequences. In the final coupling step, a special polymerizable tagging phosphoramidite (PTP), which contains a group like methacrylamide, is used to tag the 5'-end of the full-length oligonucleotide. peerj.comnih.gov
Polymerization: The crude mixture is subjected to radical polymerization conditions. The methacrylamide-tagged full-length sequences are incorporated into a cross-linked polyacrylamide gel, effectively "catching" them. nih.govnih.gov
Purification: The untagged failure sequences and other impurities are simply washed away with water. nih.govnih.gov
Release: The pure, full-length oligonucleotide is then cleaved from the polymer gel, often by breaking an acid-labile linker (like a trityl ether bond) that connects the oligonucleotide to the polymerizable tag. peerj.comnih.gov
Tagging the Failure Sequences ("Polymerizing the Impurities"):
Synthesis: In this complementary approach, a polymerizable phosphoramidite is used as the capping reagent instead of acetic anhydride (B1165640). This results in all failure sequences being tagged with a polymerizable group, while the full-length product remains untagged. nih.govresearchgate.net
Polymerization: When the crude mixture is polymerized, the failure sequences are incorporated into an insoluble polymer. nih.gov
Purification: The desired full-length oligonucleotide does not get trapped in the polymer and can be easily extracted with water. nih.govresearchgate.net
The CBP method has been shown to produce oligonucleotides with excellent purity, suitable for demanding applications like gene construction. peerj.comacs.org Its scalability and effectiveness with long sequences make it a significant alternative to HPLC and PAGE for certain applications. nih.govacs.org
Research Applications of Ac Da Phosphoramidite in Nucleic Acid Science
Applications in Fundamental Genetic and Genomic Research
The ability to synthesize custom DNA sequences with high fidelity is the bedrock of modern molecular biology. Ac-dA phosphoramidite (B1245037), as a key reagent in this process, underpins many fundamental research activities.
The construction of artificial genes is a cornerstone of genetic engineering, enabling researchers to study gene function, create novel proteins, and engineer metabolic pathways. The process begins with the synthesis of multiple, short, single-stranded DNA fragments, or oligonucleotides, which are then assembled into a final, double-stranded gene. nih.gov Ac-dA phosphoramidite is a critical component in the synthesis of these constituent oligonucleotides. axispharm.com
The phosphoramidite synthesis cycle, a four-step process involving deblocking, coupling, capping, and oxidation, allows for the precise, stepwise addition of nucleotides, including Ac-dA, to a solid support. This method facilitates the creation of oligonucleotides typically ranging from 60 to 100 nucleotides in length. nih.gov These synthetic oligonucleotides are designed with overlapping sequences to guide their assembly into larger DNA constructs, known as synthons, which can be several thousand base pairs long. nih.gov
| Synthesis Step | Purpose | Key Reagents |
| Deblocking | Removes the 5'-DMT protecting group to allow for chain elongation. | Trichloroacetic acid |
| Coupling | Adds the next phosphoramidite monomer to the growing chain. | This compound, Tetrazole |
| Capping | Blocks unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants. | Acetic anhydride (B1165640) |
| Oxidation | Stabilizes the newly formed phosphite (B83602) triester linkage to a phosphotriester. | Iodine solution |
This interactive table summarizes the key steps in phosphoramidite-based oligonucleotide synthesis.
Custom-synthesized oligonucleotides containing Ac-dA are widely used as primers and probes in a variety of core molecular biology techniques. Primers are short DNA sequences that serve as the starting point for DNA synthesis in techniques like the Polymerase Chain Reaction (PCR) and DNA sequencing. Probes are labeled DNA fragments used to detect the presence of specific nucleotide sequences in a sample through molecular hybridization. wikipedia.org
The specificity of these primers and probes is dictated by their nucleotide sequence. The ability to chemically synthesize these oligonucleotides using phosphoramidites like Ac-dA allows for the creation of custom sequences tailored to any target gene or region of interest. This has been instrumental in the development of diagnostic assays, gene expression analysis (e.g., qPCR), and genotyping.
Site-directed mutagenesis is a powerful technique used to introduce specific changes into a DNA sequence, enabling the study of protein structure-function relationships and the engineering of novel protein activities. This is often achieved using synthetic oligonucleotides that contain the desired mutation. nih.gov These mutagenic primers are incorporated into a plasmid through PCR, leading to the creation of a modified gene.
This compound is used in the synthesis of these mutagenic primers. nih.gov By strategically placing specific nucleotides during the synthesis process, researchers can create primers that introduce point mutations, insertions, or deletions. Furthermore, this technique can be used to introduce or remove restriction enzyme recognition sites, facilitating subsequent cloning and DNA manipulation steps. wikipedia.org Research has shown that modifying the concentrations of the different phosphoramidites during synthesis can help to reduce bias in the resulting mutant libraries. nih.gov
Advanced Applications in Molecular Biology and Biotechnology
The foundational technology of oligonucleotide synthesis, enabled by phosphoramidites such as Ac-dA, has paved the way for more complex and high-throughput applications that are driving innovation in biotechnology.
Synthetic biology aims to design and construct new biological parts, devices, and systems, as well as to redesign existing, natural biological systems for useful purposes. A key enabling technology for this field is the ability to synthesize entire genes and even genomes de novo. nih.gov This process relies heavily on the chemical synthesis of long stretches of DNA, which are then assembled into functional genetic units.
The synthesis of very long DNA molecules, such as those required for whole-genome construction, is achieved by assembling shorter, chemically synthesized oligonucleotides. This compound is a fundamental reagent in the production of these initial building blocks. nih.govaxispharm.com The accuracy of this initial synthesis is critical for the success of the entire gene or genome assembly project.
Oligonucleotide microarrays are powerful tools for high-throughput analysis of gene expression, genotyping, and other functional genomics applications. nih.gov These microarrays consist of thousands to millions of different oligonucleotide probes attached to a solid surface in an ordered array. Each probe is designed to hybridize to a specific target sequence, allowing for the simultaneous analysis of a large number of genes.
The probes on these microarrays are often synthesized directly on the chip surface using photolithography or inkjet printing technologies, which employ phosphoramidite chemistry. nih.govtandfonline.com In this process, light or precisely controlled droplets are used to direct the addition of specific phosphoramidites, including Ac-dA, to defined locations on the array. tandfonline.com This allows for the creation of high-density arrays with a vast number of different probes, enabling genome-wide studies of gene function and regulation. nih.gov
Research on DNA Damage and Repair Mechanisms Utilizing Modified Oligonucleotides
The study of DNA damage and repair is fundamental to understanding mutagenesis and cellular responses to genotoxic stress. Progress in this field relies heavily on the ability to create synthetic oligonucleotides that contain a specific, single, site-specifically located lesion. researchgate.net Chemical synthesis using phosphoramidite chemistry is the primary method for preparing these crucial research tools. researchgate.net
This compound, along with other base-protected analogs like Ac-dC, Pac-dA, and iPr-Pac-dG, is integral to this process. glenresearch.com While not typically the lesion itself, this compound serves as a standard building block for the remainder of the DNA sequence. Its key advantage lies in its "fast" or "mild" deprotection characteristics. chemie-brunschwig.chfishersci.at Many DNA lesions are chemically sensitive and can be destroyed by the harsh chemicals typically used to remove more robust protecting groups (like benzoyl) from the finished oligonucleotide. The acetyl group on Ac-dA can be removed under gentler conditions, such as with a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA), preserving the integrity of the lesion being studied. glenresearch.comchemie-brunschwig.ch
For example, in the synthesis of oligonucleotides containing thymidine (B127349) glycol, a major product of oxidative DNA damage, the use of mild deprotection phosphoramidites is recommended to prevent degradation of the lesion. glenresearch.com Similarly, research into the mutagenic lesion Fapy•dG, which is derived from oxidative damage to guanine (B1146940), utilizes building blocks like N-Pac-2′-deoxyadenosine and N-Acetyl 2′-deoxycytidine (dCAc) to construct the lesion-containing DNA strand for biochemical and structural analysis. oup.com In these contexts, this compound is an enabling tool, allowing for the precise construction of damaged DNA models to investigate the mechanisms of DNA repair enzymes.
Contribution to Nucleic Acid Therapeutics Research and Diagnostics Development
The precision afforded by phosphoramidite chemistry has positioned synthetic oligonucleotides at the forefront of therapeutic and diagnostic innovation. This compound is a key contributor to these advancements.
Chemical Synthesis of Antisense Oligonucleotides and Small Interfering RNA
Antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs) are classes of nucleic acid-based drugs that can modulate gene expression. Their synthesis is a complex chemical process that often involves incorporating modifications to the sugar-phosphate backbone or nucleobases to enhance stability, delivery, and resistance to cellular nucleases. thermofisher.comthermofisher.com
Development of Nucleic Acid-Based Diagnostic Assays and Tools
Nucleic acid-based diagnostics, such as those employing the polymerase chain reaction (PCR), rely on the availability of high-purity, custom-synthesized oligonucleotides that serve as primers and probes. wikipedia.orgthermofisher.com The accuracy and specificity of these diagnostic tests are directly dependent on the precise sequence of these oligonucleotides.
This compound is a fundamental reagent used in the automated, solid-phase synthesis of these diagnostic components. axispharm.comthermofisher.com It functions as one of the four essential building blocks (along with protected dG, dC, and T) that are assembled in a defined order to create primers for DNA amplification or fluorescently labeled probes for detecting specific DNA or RNA targets in molecular hybridization assays. axispharm.comwikipedia.org The reliability and high coupling efficiency of phosphoramidites like Ac-dA are essential for producing the high-quality oligonucleotides required for robust and dependable diagnostic tools. glenresearch.com
Exploration of Expanded Genetic Alphabets and Non-Canonical Nucleosides
The field of synthetic biology seeks to move beyond the confines of the natural four-letter (A, T, C, G) genetic alphabet. Researchers have successfully designed and synthesized non-canonical nucleobases that can pair with each other, creating expanded genetic alphabets. iu.edu One such example is the Z:P pair, where Z is 6-amino-5-nitro-2(1H)-pyridone and P is 2-amino-imidazo[1,2-a]-1,3,5-triazin-4-one. iu.edu
The creation of DNA molecules incorporating these "extra" letters still relies on the foundational principles of phosphoramidite chemistry. nih.gov To build an oligonucleotide containing non-canonical bases, scientists synthesize the novel bases as phosphoramidite monomers. These are then used in an automated DNA synthesizer alongside the standard phosphoramidites. iu.edupnas.org In studies involving the Z:P pair and other artificial systems, standard reagents such as Bz-dA, Ac-dC, and dmf-dG are explicitly mentioned as being used to construct the parts of the DNA strand that contain natural bases. iu.edunih.gov Therefore, this compound serves as an essential, standard component in the synthesis of these semi-synthetic organisms and artificial genetic systems, enabling the exploration of new forms of information storage in DNA. nih.gov
Structural and Biophysical Investigations of Modified Nucleic Acids
Understanding how modifications to nucleobases affect the structure and stability of the DNA double helix is crucial for both basic research and the design of nucleic acid-based technologies.
Analysis of Base Pairing Properties in Oligonucleotides Containing Ac-dA Analogs
It is important to clarify that the acetyl group of this compound is a temporary protecting group that is removed during the final deprotection step of oligonucleotide synthesis. axispharm.comwikipedia.org The resulting oligonucleotide contains a standard, unmodified deoxyadenosine (B7792050) (dA). Therefore, its base-pairing properties are those of a canonical A•T Watson-Crick pair.
However, this compound is a critical tool for the comparative analysis of other adenine (B156593) analogs. To study the biophysical properties of a novel adenine analog, such as 8-amino-2′-deoxyadenosine, scientists synthesize oligonucleotides where this analog is incorporated at a specific site. oup.com To evaluate its effect on duplex stability, the melting temperature (Tm)—the temperature at which half of the duplex DNA dissociates—is measured. This Tm value is then compared to that of a control duplex containing a natural A•T pair at the same position. oup.com
This compound is used to synthesize these essential control strands. The study of 8-aminoadenine (designated as M), for instance, showed that it forms the most stable pair with thymine (B56734) (T), but this M•T pair is slightly less stable than the natural A•T pair. oup.com The mild deprotection conditions compatible with Ac-dA are also beneficial in these studies, ensuring that the novel analog being investigated is not damaged during processing. glenresearch.com
Below is a table of representative research findings on the melting temperatures of duplexes containing an 8-aminoadenine (M) analog compared to natural adenine (A), illustrating the type of data generated in such biophysical studies.
| Opposing Base | Tm of Duplex with M (°C) | ΔTm relative to M•T (°C) | Tm of Duplex with A (°C) | ΔTm relative to A•T (°C) |
| T | 53.4 | 0.0 | 55.0 | 0.0 |
| C | 48.0 | -5.4 | 45.4 | -9.6 |
| G | 47.0 | -6.4 | 49.3 | -5.7 |
| A | 48.7 | -4.7 | 50.1 | -4.9 |
This interactive data table presents findings on the hybridization properties of 8-aminoadenine, demonstrating how the stability of modified duplexes is compared to standard ones synthesized using reagents like this compound. Data sourced from Nucleic Acids Research. oup.com
Impact of Nucleobase Protection on Oligonucleotide Duplex and Triplex Stability
The selection of a protecting group for the N6 position of deoxyadenosine primarily influences the conditions required for the final deprotection step of the synthetic oligonucleotide, rather than directly altering the thermodynamic stability of the final, deprotected duplex or triplex. The protecting groups are removed from the oligonucleotide after synthesis is complete. Therefore, the N6-acetyl group of an this compound is not present in the final oligonucleotide and does not participate in the hydrogen bonding or base-stacking interactions that govern the stability of a DNA duplex or triplex.
The impact of the nucleobase protection strategy is, therefore, indirect but crucial. The choice of protecting group dictates the chemical lability of the synthesized oligonucleotide chain while it is still attached to the solid support and during the final cleavage and deprotection steps. Standard protecting groups like benzoyl (Bz) for adenine and guanine, and isobutyryl (iBu) for guanine, require harsh deprotection conditions, typically involving prolonged treatment with concentrated ammonia (B1221849) at high temperatures. oup.com These conditions can damage sensitive or complex oligonucleotides, such as those containing other modified bases or labels.
To circumvent this, "mild" or "fast" deprotecting groups have been developed, including acetyl (Ac) and phenoxyacetyl (Pac). oup.com this compound, along with other amidites with mild protecting groups (e.g., Ac-dC, iPr-Pac-dG), allows for significantly gentler deprotection conditions, such as using ammonium hydroxide at room temperature for a much shorter duration. oup.com This compatibility is critical for synthesizing oligonucleotides that contain alkali-labile modifications, which themselves can have a profound impact on duplex or triplex stability. For example, the incorporation of bases like 8-amino-2'-deoxyadenosine, which can enhance triplex stability, may require mild deprotection strategies to preserve their integrity. csic.es
Furthermore, the stability of the phosphoramidite monomer itself is a key consideration. While mild protecting groups are advantageous for deprotection, the resulting phosphoramidites can be less stable during storage in solution compared to those with more robust protecting groups. biosearchtech.com The stability of N6-phenoxyacetyl-deoxyadenosine against depurination during the acidic detritylation step of synthesis has been shown to be favorable compared to the classic N6-benzoyl protected adenine. oup.com
| Protecting Group | Common Abbreviation | Deprotection Conditions | Key Characteristics |
| Benzoyl | Bz | Concentrated ammonia, elevated temperature (e.g., 55°C), 8-16 hours | Standard, robust protection; harsh deprotection can damage labile modifications. |
| Phenoxyacetyl | Pac | Concentrated ammonia, room temperature, ~4 hours | Mild protection, allows for synthesis of oligos with sensitive bases. oup.com |
| Acetyl | Ac | Concentrated ammonia, room temperature, ~2-4 hours | Mild protection, often used for dC and in specific cases for dA (e.g., N6-Me-dA) to prevent side reactions. biosearchtech.com |
| iso-Butyryl | iBu | Concentrated ammonia, elevated temperature (e.g., 55°C), 8-16 hours | Standard protection, commonly used for dG. |
Site-Specific Isotopic Labeling for Nuclear Magnetic Resonance Spectroscopic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the three-dimensional structure, dynamics, and interactions of nucleic acids at atomic resolution. However, the NMR spectra of large biological macromolecules like DNA and RNA can be extremely complex due to severe resonance overlap. To overcome this challenge, researchers employ site-specific isotopic labeling, introducing stable isotopes such as ¹³C, ¹⁵N, and ²H at specific positions within the oligonucleotide. mdpi.comnih.gov
This compound and its isotopically labeled analogues are valuable reagents for this purpose. The chemical synthesis of oligonucleotides using phosphoramidite building blocks is the primary method for incorporating isotopic labels at precisely defined locations. nih.gov This involves preparing a phosphoramidite monomer from a nucleoside that has been enriched with the desired isotope. For instance, a synthesis route for [1-¹⁵N]-adenosine 2'-O-TOM phosphoramidite (an RNA building block) starts from commercially available, unlabeled N⁶-Ac,5′-O-DMTr,2′-O-TOM-adenosine, using [¹⁵N]-NH₄Cl as the nitrogen source. mdpi.com A similar strategy can be applied to prepare labeled this compound for DNA synthesis.
Once synthesized, the labeled this compound can be incorporated into a DNA sequence during standard automated solid-phase synthesis. nih.gov The presence of an isolated ¹³C-¹H or ¹⁵N-¹H spin pair at a specific site simplifies the NMR spectra and enables a host of advanced NMR experiments that are not feasible with unlabeled or uniformly labeled samples. These experiments can probe local conformational dynamics, map intermolecular interfaces, and facilitate resonance assignment. mdpi.comnih.gov
For example, the incorporation of [8-¹³C]-adenosine has been used to study functional dynamics in RNA. mdpi.com Similarly, the synthesis of DNA containing deuterated deoxyadenosine (e.g., at the C8 position) has been achieved using N6-benzoyl-protected phosphoramidite in conjunction with other amidites bearing mild protecting groups like acetyl-dC and phenoxyacetyl-dG, demonstrating the modularity of these synthetic strategies. nih.gov The use of site-specific labels is essential for determining the structures of complex nucleic acid motifs, such as riboswitch domains, where understanding the conformation of specific residues is key to elucidating their biological function. mdpi.com
| Labeled Nucleoside | Isotope(s) | Protecting Groups Used in Synthesis | Research Application | Reference |
| 2'-deoxy-8-deuteroadenosine | ²H | dA: N6-benzoyl; dC: acetyl; dG: phenoxyacetyl | Site-specific incorporation into DNA for structural studies. | nih.gov |
| [8-¹³C]-adenosine (RNA) | ¹³C | Not specified | Probing conformational dynamics in viral RNA elements. | mdpi.com |
| [1-¹⁵N]-adenosine (RNA) | ¹⁵N | Started from N6-Acetyl-2'-O-TOM-adenosine | Used for assignment and structure determination of RNA aptamers and riboswitches. | mdpi.com |
| 6-¹³C-thymidine | ¹³C | Standard (Bz, iBu) | Resonance assignment in a DNA/RNA hybrid duplex. | nih.gov |
| 8-¹³C-2'-deoxyguanosine | ¹³C | Labile groups (phenoxyacetyl, dimethylformamidine) | Probing dynamics in G-quadruplex and Holliday junction DNA. | nih.gov |
Future Directions and Emerging Research Avenues
Innovations in Phosphoramidite (B1245037) Design for Novel Oligonucleotide Properties
The quest for oligonucleotides with enhanced therapeutic and diagnostic properties has spurred significant innovation in phosphoramidite chemistry. Beyond the standard building blocks, researchers are developing modified phosphoramidites to impart novel characteristics to synthetic DNA and RNA. These modifications can enhance stability, improve binding affinity, and introduce new functionalities.
One major area of focus is the development of backbone-modifying phosphoramidites . These alterations to the phosphate (B84403) backbone can increase the resistance of oligonucleotides to nuclease degradation, a crucial factor for in vivo applications. axispharm.com A prominent example is the phosphorothioate (B77711) modification, where a sulfur atom replaces a non-bridging oxygen in the phosphate group. axispharm.com This modification is widely used in antisense oligonucleotides to enhance their stability in biological systems. axispharm.com
Another key innovation is the development of 2'-substituted nucleosides . Modifications at the 2' position of the ribose sugar can significantly impact the conformation and binding properties of the oligonucleotide. google.com For instance, 2'-O-methyl and 2'-fluoro modifications can increase the thermal stability of duplexes and provide resistance to nucleases. google.comanr.fr The introduction of fluorinated groups is a particularly promising area, as it can enhance both stability and hydrophobicity, potentially improving cellular uptake. anr.fr
Furthermore, the design of novel protecting groups for phosphoramidites is an ongoing area of research. The acetyl group in Ac-dA phosphoramidite is a classic example, but new protecting groups are being developed to offer milder deprotection conditions, which is critical for the synthesis of oligonucleotides carrying sensitive labels or modifications. glenresearch.combiosearchtech.com For example, the use of phenoxyacetyl (Pac) and 4-isopropyl-phenoxyacetyl (iPr-Pac) protecting groups allows for "UltraMILD" deprotection conditions. glenresearch.com
The table below summarizes some of the key innovations in phosphoramidite design:
| Innovation Type | Example Modification | Resulting Oligonucleotide Property | Reference |
| Backbone Modification | Phosphorothioate | Increased nuclease resistance | axispharm.com |
| 2'-Sugar Modification | 2'-O-methyl, 2'-Fluoro | Enhanced thermal stability and nuclease resistance | google.comanr.fr |
| Novel Protecting Groups | Phenoxyacetyl (Pac), iPr-Pac | Milder deprotection, compatibility with sensitive labels | glenresearch.com |
| Guanidinium Linkages | GuNA[Me] | High binding affinity to target RNA/DNA | nih.gov |
Integration of this compound in Emerging Nucleic Acid Chemistries
The versatility of phosphoramidite chemistry, including the use of this compound, allows for its integration into a variety of emerging nucleic acid technologies. These advanced chemistries are pushing the boundaries of what is possible in therapeutics, diagnostics, and synthetic biology.
Xenobiotic Nucleic Acids (XNAs) represent a frontier in synthetic genetics, where the natural sugar-phosphate backbone or the nucleobases are replaced with synthetic alternatives. The synthesis of XNAs often relies on phosphoramidite chemistry to incorporate these unnatural building blocks. nih.gov These synthetic genetic polymers have the potential for novel catalytic and binding functions and are being explored for applications in diagnostics and as therapeutic agents. nih.gov
Locked Nucleic Acids (LNAs) are a class of modified RNA nucleotides where the ribose ring is "locked" in a specific conformation by a methylene (B1212753) bridge. axispharm.com This modification results in unprecedented thermal stability and high binding affinity when incorporated into oligonucleotides. axispharm.com Phosphoramidite versions of LNA monomers are essential for their incorporation into synthetic oligonucleotides.
Click chemistry has emerged as a powerful tool for the efficient and specific modification of oligonucleotides. girindus.com Copper-free click reactions, in particular, are valuable for bioconjugation, allowing for the attachment of various molecules such as fluorophores, peptides, or lipids to oligonucleotides with high specificity and minimal side reactions. girindus.commdpi.com This enables the creation of complex oligonucleotide conjugates with tailored properties.
The integration of this compound and its modified counterparts into these emerging chemistries is summarized in the following table:
| Emerging Chemistry | Description | Role of Phosphoramidite Chemistry | Reference |
| Xenobiotic Nucleic Acids (XNAs) | Synthetic nucleic acid analogues with modified backbones or bases. | Incorporation of unnatural building blocks. | nih.gov |
| Locked Nucleic Acids (LNAs) | RNA analogues with a conformationally restricted sugar. | Incorporation of LNA monomers into oligonucleotides. | axispharm.com |
| Click Chemistry | Efficient and specific bioconjugation reactions. | Introduction of modifications and labels to oligonucleotides. | girindus.commdpi.com |
Advancements in High-Throughput Synthesis and Automated Characterization Methodologies
The increasing demand for synthetic oligonucleotides in research, diagnostics, and therapeutics has driven significant advancements in the automation and throughput of their synthesis and characterization.
High-throughput oligonucleotide synthesis has been revolutionized by the development of microarray-based platforms. girindus.comsynbio-tech.com These platforms allow for the parallel synthesis of thousands of different oligonucleotide sequences on a single chip, dramatically increasing throughput and reducing costs. researchgate.netnih.gov This technology is particularly crucial for applications requiring large and diverse oligonucleotide libraries, such as in synthetic biology and for CRISPR guide RNA screens. girindus.comsynbio-tech.com Synthesizers capable of producing oligonucleotides in 96-well and even 1536-well formats have become commonplace, enabling the rapid production of large numbers of primers and probes. nih.gov
Alongside high-throughput synthesis, automated characterization methods are essential for ensuring the quality and purity of the synthesized oligonucleotides. High-resolution mass spectrometry (MS) techniques have become indispensable for the detailed analysis of complex oligonucleotides, including those with modifications. girindus.comgenedata.com Ion mobility-mass spectrometry, for example, has improved the ability to identify and quantify sequence-specific impurities. girindus.com Fully automated data processing workflows are being developed to handle the large datasets generated by high-throughput MS analysis, enabling rapid identity confirmation of thousands of oligonucleotides. genedata.com
The table below highlights key advancements in synthesis and characterization:
| Area of Advancement | Technology | Impact | Reference |
| High-Throughput Synthesis | Microarray-based synthesis | Parallel synthesis of thousands of oligonucleotides, cost reduction. | girindus.comsynbio-tech.comnih.gov |
| High-Throughput Synthesis | Multi-well plate synthesizers (96, 1536-well) | Rapid production of large numbers of oligonucleotides. | nih.gov |
| Automated Characterization | High-resolution mass spectrometry (MS) | Detailed analysis of complex and modified oligonucleotides. | girindus.comgenedata.com |
| Automated Characterization | Automated data processing workflows | Rapid identity confirmation and quality control. | genedata.com |
Expanding the Scope of this compound in Synthetic Biology and Next-Generation Biotechnology
The ability to synthesize long, high-fidelity DNA sequences is a cornerstone of synthetic biology and is enabling the development of next-generation biotechnologies. This compound and other phosphoramidites are fundamental to these endeavors.
In synthetic biology , the de novo synthesis of genes and even entire genomes is becoming a reality. nih.govethz.ch This field relies heavily on the chemical synthesis of oligonucleotides, which are then assembled into larger DNA constructs. nih.gov While phosphoramidite chemistry has been the workhorse for decades, researchers are exploring enzymatic methods for DNA synthesis as a potential future alternative that could offer milder reaction conditions and the ability to produce longer oligonucleotides. frontiersin.orgportlandpress.com The combination of chemical and enzymatic approaches is likely to be a key driver of progress in synthetic biology.
The applications of synthetic DNA are vast, ranging from the engineering of metabolic pathways and the design of genetic circuits to the creation of artificial living cells. nih.gov The ability to program biological systems with synthetic DNA is opening up new possibilities for producing biofuels, pharmaceuticals, and other valuable chemicals.
Next-generation biotechnology is also being transformed by advances in oligonucleotide synthesis. For example, DNA-based data storage has emerged as a promising technology for long-term, high-density information archiving. frontiersin.org This application requires the synthesis of massive amounts of DNA with specific sequences, a challenge that is driving further innovation in high-throughput synthesis.
The role of this compound in these expanding fields is crucial, as it remains a fundamental component of the primary method for generating the initial DNA building blocks.
The following table outlines the expanding scope of this compound applications:
| Field | Application | Significance of Oligonucleotide Synthesis | Reference |
| Synthetic Biology | Gene and genome synthesis | Provides the fundamental building blocks for constructing synthetic genetic circuits and organisms. | nih.govethz.ch |
| Synthetic Biology | Metabolic engineering | Enables the creation of novel pathways for producing valuable compounds. | nih.gov |
| Next-Generation Biotechnology | DNA-based data storage | Requires massive-scale synthesis of defined DNA sequences for information encoding. | frontiersin.org |
| Next-Generation Biotechnology | Artificial cell creation | The ability to synthesize an entire genome is a key step towards creating synthetic life. | nih.gov |
Q & A
Q. What is the role of Ac-dA Phosphoramidite in solid-phase oligonucleotide synthesis, and how does its structure influence coupling efficiency?
this compound is a protected 2'-deoxyadenosine derivative used to incorporate adenine residues into DNA strands during automated synthesis. Its acetyl (Ac) group protects the exocyclic amine, preventing unintended side reactions during chain elongation. The coupling efficiency depends on the reactivity of the phosphoramidite group, which is activated by acidic tetrazole catalysts. Proper drying of the phosphoramidite (e.g., over 3Å molecular sieves) and optimal solvent choice (e.g., acetonitrile over THF) are critical to minimize shortmer formation .
Q. How can researchers assess the purity of this compound prior to oligonucleotide synthesis?
Purity is typically evaluated using reverse-phase HPLC with UV detection. A C18 column and a gradient of acetonitrile in triethylammonium acetate (TEAA) buffer are employed. Impurities such as oxidized phosphoramidites or residual protecting groups are identified by retention time shifts. For rigorous quality control, nuclear magnetic resonance (NMR) spectroscopy (e.g., P NMR) can confirm structural integrity and phosphitylation efficiency .
Q. What are the standard deprotection conditions for the acetyl group in Ac-dA-containing oligonucleotides?
The acetyl group is removed during standard ammonia-based deprotection (28–30% NHOH, 55°C, 6–16 hours). For acid-labile modifications, a two-step protocol using ethylenediamine:ethanol (1:1) may be applied. Post-deprotection, HPLC purification ensures removal of truncated sequences and byproducts .
Advanced Research Questions
Q. How do solvent choices (e.g., THF vs. acetonitrile) impact the stability and coupling efficiency of this compound?
THF is less preferred due to peroxide formation, which oxidizes phosphoramidites, reducing coupling efficiency and increasing shortmer yields. Acetonitrile enhances reaction kinetics by stabilizing the tetrazole-phosphoramidite complex. Experimental data show THF-based syntheses exhibit 15–20% lower coupling efficiency compared to acetonitrile, necessitating rigorous solvent degassing and antioxidant (e.g., BHT) addition when THF is unavoidable .
Q. What strategies mitigate side reactions during this compound incorporation in modified DNA probes?
Side reactions, such as acetyl group migration or phosphorothioate oxidation, are minimized by:
- Using low-water-content solvents (<10 ppm HO).
- Shortening coupling reaction times (<30 seconds) to reduce exposure to acidic conditions.
- Incorporating stabilizing agents (e.g., 2,6-lutidine) to buffer against trace acids. Post-synthesis, desalting columns or PAGE purification removes sulfurized byproducts .
Q. How does the acetyl protecting group in this compound compare to other N6-protecting groups (e.g., benzoyl) in terms of synthesis fidelity and downstream applications?
The acetyl group offers faster deprotection kinetics than benzoyl (Bz-dA) but may be less stable under prolonged basic conditions. Comparative studies show acetyl protection reduces depurination rates by 30% in AT-rich sequences, making it preferable for long oligonucleotide synthesis. However, benzoyl is favored in high-throughput workflows due to its lower cost .
Q. What analytical challenges arise when quantifying Ac-dA incorporation in fluorescently labeled DNA probes, and how are they resolved?
Fluorescent labels (e.g., FAM, Yakima Yellow) can interfere with UV-based quantification of Ac-dA. Dual-wavelength HPLC (260 nm for nucleobases, 495 nm for dyes) or mass spectrometry (MALDI-TOF) resolves this. For example, MALDI-TOF confirms probe integrity by detecting mass shifts corresponding to Ac-dA (theoretical Δm/z = 252.1) .
Methodological Notes
-
Table 1: Solvent Impact on Coupling Efficiency of this compound
Solvent Coupling Efficiency (%) Shortmer Yield (%) Acetonitrile 98–99 1–2 THF 78–85 10–15 Data derived from controlled synthesis trials under inert atmospheres . -
Figure 1: HPLC Traces of this compound Pre- and Post-Deprotection
Demonstrates baseline separation of acetylated (retention time: 12.3 min) vs. deprotected (8.7 min) species using a C18 column and 0.1 M TEAA/acetonitrile gradient .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
